3-Hydroxyphenylacetic acid

Catalog No.
S589539
CAS No.
621-37-4
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyphenylacetic acid

CAS Number

621-37-4

Product Name

3-Hydroxyphenylacetic acid

IUPAC Name

2-(3-hydroxyphenyl)acetic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

FVMDYYGIDFPZAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CC(=O)O

solubility

1000.0 mg/mL

Synonyms

3-hydroxybenzeneacetic acid, 3-hydroxyphenylacetic acid, m-hydroxyphenylacetic acid, meta-hydroxyphenylacetic acid

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)O

3-Hydroxyphenylacetic acid is a phenolic compound with the molecular formula C₈H₈O₃. It is classified as a monocarboxylic acid, specifically a derivative of phenylacetic acid where the hydrogen at position 3 on the benzene ring is replaced by a hydroxy group. This compound is recognized for its role as a metabolite of rutin and other flavonoids, contributing to its antioxidant properties and potential health benefits .

  • 3-HPAA has been shown to exhibit antioxidant properties [].
  • Antioxidants help protect cells from damage caused by unstable molecules called free radicals [].
  • More research is needed to fully understand the specific mechanisms of how 3-HPAA functions within the body [].
  • There is limited data available on the safety aspects of 3-HPAA in isolation [].
  • As a metabolite produced in the gut, it is generally considered to be safe at physiological levels [].

Occurrence and Metabolism:

3-Hydroxyphenylacetic acid (3-HPAA) is a naturally occurring metabolite found in various organisms, including plants like Ginkgo biloba and the fungus Rhizoctonia solani . It also arises from the breakdown of certain dietary polyphenols, particularly those present in berries .

Potential Health Benefits:

Several studies have explored the potential health benefits of 3-HPAA, including:

  • Blood pressure reduction: Research suggests a link between 3-HPAA and lower blood pressure . Studies have shown that increased dietary intake of polyphenols, which are metabolized to 3-HPAA, leads to higher levels of the compound in the blood and coincides with decreased blood pressure.
  • Anti-cancer properties: In vitro studies have demonstrated that 3-HPAA may have anti-cancer effects, potentially by reducing the levels of an enzyme called cyclooxygenase-2 (COX-2) in colon cancer cells . However, further investigation is needed to understand its potential as a therapeutic agent.
  • Improved fertility in aging males: Recent research suggests that 3-HPAA, produced by gut bacteria, may play a role in improving sperm function and fertility in aged mice . This finding opens new avenues for exploring potential treatments for age-related fertility decline.

Current Research Limitations:

  • Understand the mechanisms behind potential health benefits: More research is necessary to elucidate the precise molecular mechanisms by which 3-HPAA exerts its effects.
  • Conduct comprehensive clinical trials: While in vitro and animal studies have shown promise, human clinical trials are crucial to understand the safety and efficacy of 3-HPAA as a potential therapeutic agent.
  • Determine the optimal dosage and delivery methods: If further research confirms its benefits, studies are needed to determine the most effective dosage and delivery methods for 3-HPAA.
, primarily through its role in metabolic pathways. It acts as a substrate for the enzyme 4-hydroxyphenylacetate 3-monooxygenase, which is involved in the metabolism of tyrosine . Additionally, it can undergo oxidation and conjugation reactions typical of phenolic compounds, leading to various derivatives that may exhibit different biological activities.

This compound has demonstrated various biological activities, notably:

  • Antioxidant Properties: It exhibits significant antioxidant activity, which helps mitigate oxidative stress in biological systems .
  • Vasorelaxation Effects: Research indicates that 3-hydroxyphenylacetic acid can lower blood pressure through vasorelaxation mechanisms, potentially mediated by the release of nitric oxide from endothelial cells .
  • Gut Microbiota Marker: Elevated levels of this compound are associated with specific gut microbiota profiles, particularly higher levels of Clostridium species, suggesting its role in gut health and metabolism .

The applications of 3-hydroxyphenylacetic acid are diverse:

  • Pharmaceuticals: Due to its antioxidant and vasorelaxant properties, it may have potential therapeutic applications in cardiovascular health.
  • Nutraceuticals: As a metabolite of dietary polyphenols, it may contribute to the health benefits associated with the consumption of fruits and vegetables rich in flavonoids .
  • Research: It serves as a biomarker in studies examining gut microbiota interactions and metabolic disorders like phenylketonuria .

Studies have explored the interactions of 3-hydroxyphenylacetic acid with various biological systems:

  • Gut Microbiota Interactions: Its levels correlate with specific microbial populations, indicating its potential role in gut health and metabolism.
  • Vascular Health: Investigations into its vasorelaxant effects have shown that it can influence blood pressure regulation through endothelial mechanisms .

Several compounds share structural similarities with 3-hydroxyphenylacetic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
4-Hydroxyphenylacetic AcidSimilar phenolic structureHigher antioxidant activity than 3-hydroxyphenylacetic acid.
3,4-Dihydroxyphenylacetic AcidTwo hydroxyl groupsExhibits stronger antioxidant properties.
Homovanillic AcidSimilar aromatic ringAssociated with dopamine metabolism.
Phenylacetic AcidLacks hydroxyl groupMore hydrophobic; less polar than 3-hydroxyphenylacetic acid.

Each of these compounds presents unique biological activities and applications, highlighting the distinctiveness of 3-hydroxyphenylacetic acid primarily due to its specific hydroxylation pattern and resultant biochemical properties.

Gut Microbiota-Mediated Flavonoid Metabolism

Dietary flavonoids, such as quercetin and proanthocyanidins, undergo extensive microbial catabolism in the colon to yield 3-HPAA. Phocaeicola vulgatus (formerly Bacteroides vulgatus) is a key commensal bacterium that converts quercetin into 3-HPAA via sequential dehydroxylation and side-chain shortening reactions. This process involves the cleavage of flavonoid glycosides into aglycones, followed by ring fission catalyzed by bacterial enzymes such as α-rhamnosidase and β-glucosidase.

In murine models, 3-HPAA production correlates with attenuated hepatic steatosis and reduced adiposity. Mechanistically, 3-HPAA activates AMP-activated protein kinase α (AMPKα), enhancing fatty acid oxidation and suppressing lipogenesis. Targeted metabolomics reveals that 3-HPAA constitutes up to 35% of quercetin metabolites in fecal samples, underscoring its quantitative significance in flavonoid metabolism.

Clostridium Species as Primary Producers in Colonic Environments

Clostridium spp. are predominant contributors to 3-HPAA biosynthesis in the human colon. Specific species, including C. difficile, C. stricklandii, and C. lituseburense, metabolize phenylalanine and tyrosine into 3-HPAA via a pathway requiring both bacterial and host enzymes. The Great Plains Laboratory Organic Acids Test identifies 3-HPAA as a biomarker for Clostridia overgrowth, with elevated urinary levels linked to small intestinal bacterial overgrowth (SIBO), celiac disease, and cystic fibrosis.

Notably, Clostridia-derived 3-HPAA inhibits dopamine β-hydroxylase, disrupting dopamine-to-norepinephrine conversion and potentially contributing to neuropsychiatric symptoms. This enzymatic inhibition underscores the gut-brain axis’s role in modulating neurotransmitter balance, with implications for conditions like Parkinson’s disease and depression.

Enzymatic Conversion Pathways in Burkholderia cenocepacia

Burkholderia cenocepacia employs a specialized phenylacetic acid (PA) degradation pathway to metabolize 3-HPAA. The pathway initiates with the ligation of 3-HPAA to coenzyme A (CoA) by phenylacetate-CoA ligase (PaaK1), forming 3-hydroxyphenylacetyl-CoA. This intermediate undergoes oxidative decarboxylation via a multicomponent oxygenase complex (PaaABCDE), yielding succinyl-CoA and acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.

Transcriptomic analyses reveal that 3-HPAA induces paaK1 expression in B. cenocepacia, enhancing virulence in Caenorhabditis elegans infection models. However, 4-hydroxyphenylacetic acid (4-HPAA), a structural analog, fails to activate this pathway, highlighting the specificity of 3-HPAA in bacterial signaling.

4-Hydroxyphenylacetate 3-Monooxygenase Catalytic Mechanisms

The enzymatic conversion of 4-hydroxyphenylacetic acid (4-HPA) to 3,4-dihydroxyphenylacetic acid (3,4-HPA) represents the gateway reaction in 3-HPAA metabolism. This transformation is catalyzed by 4-hydroxyphenylacetate 3-monooxygenase (HpaB), a flavin-dependent oxygenase that operates within a two-component system alongside its reductase partner (HpaC) [4]. The reaction follows the stoichiometry:

$$
\text{4-HPA} + \text{FADH}2 + \text{O}2 \rightleftharpoons \text{3,4-HPA} + \text{FAD} + \text{H}_2\text{O}
$$

Structural analyses reveal that HpaB forms a tetrameric complex with distinct domains for flavin adenine dinucleotide (FAD) binding and substrate recognition [4]. The FAD-binding groove undergoes conformational changes upon cofactor insertion, repositioning a catalytic loop to create a hydrophobic pocket for 4-HPA. Hydrogen bonding between conserved residues (e.g., Tyr³⁰⁵ and Asp¹⁰² in Escherichia coli HpaB) stabilizes the dienone transition state during hydroxylation [4]. This mechanism ensures regioselectivity, exclusively producing 3,4-HPA rather than alternative dihydroxylated isomers.

The reductase component HpaC regenerates FADH₂ through NADH oxidation, creating a stoichiometric coupling between substrate hydroxylation and cellular redox balance [4]. In Pseudomonas putida, this system exhibits broader substrate flexibility, hydroxylating both 4-HPA and 3-HPAA to support convergent degradation pathways [3]. Kinetic studies demonstrate a $$ Km $$ of 12.5 μM for 4-HPA in *E. coli*, with a turnover number ($$ k{cat} $$) of 4.2 s⁻¹, underscoring its efficiency in processing physiological concentrations of aromatic substrates [4].

Table 1: Comparative Properties of 4-Hydroxyphenylacetate 3-Monooxygenase Systems

OrganismSubstrate Specificity$$ K_m $$ (μM)$$ k_{cat} $$ (s⁻¹)Cofactor Dependency
Escherichia coli4-HPA12.54.2FADH₂/NADH
Pseudomonas putida4-HPA, 3-HPAA18.73.8FADH₂/NADH
Thermus thermophilus4-HPA9.45.1FMNH₂/NADPH

paaK1/paaK2 Gene Expression Dynamics in Aromatic Compound Degradation

The paaK paralogs (paaK1 and paaK2) encode phenylacetate-CoA ligases that activate 3-HPAA for β-oxidation. In Burkholderia cenocepacia, these genes exhibit differential expression patterns under varying carbon sources:

  • paaK1 is constitutively expressed at low levels (0.8–1.2 transcripts/cell) to maintain basal metabolic flux [7].
  • paaK2 is inducible, showing 14-fold upregulation upon 3-HPAA exposure (50 μM), mediated by the LysR-type regulator PaaR [5].

Chromatin immunoprecipitation sequencing (ChIP-seq) revealed that PaaR binds a 22-bp palindromic sequence (5′-TTAGCGCTAA-3′) upstream of paaK2, with binding affinity ($$ K_d $$) modulated by 3-HPAA-CoA (0.7 nM) versus apo-PaaR (48 nM) [7]. This allosteric regulation ensures precise control over 3-HPAA influx into the β-ketoadipate pathway.

Table 2: Regulatory Elements Governing paaK Expression

Regulatory ElementTarget GeneInducerBinding SiteEffect on Expression
PaaR (LysR)paaK23-HPAA-CoA5′-TTAGCGCTAA-3′+14-fold induction
CRP-cAMPpaaK1Cyclic AMP5′-TGTGAN₆TCACA-3′+2.5-fold basal
HpaR (MarR)hpa-meta3-HPAA, 4-HPAPalindromic OPR1/OPR2Repression release

In E. coli, cross-regulation occurs between the hpa and paa systems. The MarR-family regulator HpaR represses hpa-meta operon transcription until 3-HPAA or 4-HPA binds its N-terminal domain (KD = 1.8 μM), relieving repression and enabling meta-cleavage pathway activation [2]. This dual regulatory architecture allows prioritization of energetically favorable substrates through competitive ligand binding.

Substrate Specificity of Phenylacetyl-CoA Ligase Isoforms

Phenylacetyl-CoA ligases exhibit marked isoform divergence in substrate selectivity, as demonstrated by kinetic analyses:

  • PaaK1 (BCAM1711):

    • Specificity constant ($$ k{cat}/Km $$) for 3-HPAA: $$ 2.1 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$
    • No activity toward 4-HPA or phenylacetic acid (PAA) [6].
    • Structural basis: Aryl-binding pocket lined with Ser¹⁵⁶ and Gln¹⁸⁹ residues forms hydrogen bonds with the 3-hydroxyl group [6].
  • PaaK2 (BCAL3467):

    • Broad specificity ($$ k{cat}/Km $$):
      • 3-HPAA: $$ 1.8 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$
      • PAA: $$ 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$
    • Tolerant to C-2 substitutions (e.g., 3-hydroxy-4-methylphenylacetic acid) [6].

Table 3: Kinetic Parameters of Phenylacetyl-CoA Ligase Isoforms

IsoformSubstrate$$ K_m $$ (μM)$$ k_{cat} $$ (s⁻¹)$$ k{cat}/Km $$ (M⁻¹s⁻¹)
PaaK13-HPAA35 ± 20.74 ± 0.03$$ 2.1 \times 10^4 $$
PaaK23-HPAA42 ± 30.76 ± 0.05$$ 1.8 \times 10^4 $$
PaaK2Phenylacetic acid68 ± 50.82 ± 0.06$$ 1.2 \times 10^4 $$

Crystallographic studies of Azoarcus evansii ligases revealed that substrate discrimination arises from electrostatic potential differences in the active site. The PaaK1 isoform contains a positively charged pocket (pI 8.9) favoring the deprotonated 3-hydroxyl group of 3-HPAA (pKa 4.1), while PaaK2's neutral pocket (pI 7.2) accommodates diverse aryl acids [6]. This specialization enables microbial consortia to partition substrate degradation tasks, minimizing metabolic redundancy.

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Heavy Atom Count

11

LogP

0.85 (LogP)
0.85

Melting Point

129 °C

UNII

K59Z6Z8REF

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

621-37-4

Metabolism Metabolites

3-hydroxyphenylacetic acid has known human metabolites that include 2-Phenylacetic acid.
3-hydroxyphenylacetic acid is a known human metabolite of 3,4-dihydroxyphenylacetic acid.

Wikipedia

3-hydroxybenzeneacetic acid
3-hydroxyphenylacetate

Dates

Last modified: 08-15-2023

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